2-Methoxy-N-methyl-5-thiazolemethanamine

Description

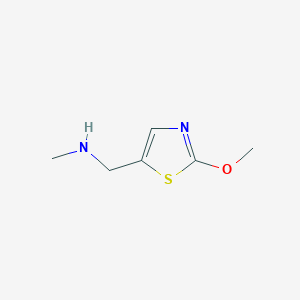

Structure

3D Structure

Properties

CAS No. |

937688-48-7 |

|---|---|

Molecular Formula |

C6H10N2OS |

Molecular Weight |

158.22 g/mol |

IUPAC Name |

1-(2-methoxy-1,3-thiazol-5-yl)-N-methylmethanamine |

InChI |

InChI=1S/C6H10N2OS/c1-7-3-5-4-8-6(9-2)10-5/h4,7H,3H2,1-2H3 |

InChI Key |

TYKFJYAWMCXWHS-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1=CN=C(S1)OC |

Origin of Product |

United States |

Structural Elucidation and Advanced Analytical Characterization of 2 Methoxy N Methyl 5 Thiazolemethanamine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Methoxy-N-methyl-5-thiazolemethanamine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts are influenced by the electronic effects of the thiazole (B1198619) ring, the methoxy (B1213986) group, and the N-methylaminomethyl substituent.

A key feature would be the singlet corresponding to the C4-proton of the thiazole ring. The chemical shift of this proton is influenced by the electron-donating methoxy group at C2 and the electron-withdrawing aminomethyl group at C5. It is predicted to appear in the downfield region, characteristic of aromatic and heteroaromatic protons.

The methoxy group protons (O-CH₃) are expected to produce a sharp singlet, typically found in the range of 3.5-4.5 ppm. The N-methyl protons (N-CH₃) would also appear as a singlet, generally at a slightly more upfield position compared to the methoxy protons. The methylene protons (-CH₂-) of the aminomethyl group are anticipated to resonate as a singlet, with a chemical shift influenced by the adjacent nitrogen and the thiazole ring.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Thiazole-H4 | 7.0 - 7.5 | Singlet | 1H |

| Methoxy (-OCH₃) | 3.8 - 4.2 | Singlet | 3H |

| Methylene (-CH₂-) | 3.5 - 4.0 | Singlet | 2H |

| N-Methyl (-NCH₃) | 2.3 - 2.8 | Singlet | 3H |

Carbon (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in a unique electronic environment will give rise to a distinct signal. The chemical shifts of the thiazole ring carbons are particularly diagnostic. The C2 carbon, bonded to both a nitrogen and a sulfur atom as well as the methoxy group, is expected to be the most downfield of the ring carbons. The C4 and C5 carbons will have chemical shifts influenced by their position within the ring and the attached substituents.

The carbon of the methoxy group is expected to appear in the typical range for O-alkyl carbons. The methylene carbon and the N-methyl carbon will also have characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Thiazole-C2 | 160 - 170 |

| Thiazole-C4 | 115 - 125 |

| Thiazole-C5 | 140 - 150 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methylene (-CH₂-) | 45 - 55 |

| N-Methyl (-NCH₃) | 35 - 45 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, significant COSY correlations are not expected due to the prevalence of singlet signals. However, it would confirm the absence of couplings between the different proton groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on their attached protons. For example, the signal for the thiazole C4-H would show a correlation to the C4 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between different functional groups. For instance, correlations would be expected between the methoxy protons and the C2 carbon of the thiazole ring, and between the methylene protons and the C5 carbon of the thiazole ring.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. In positive ion mode, the compound is expected to readily form a protonated molecule, [M+H]⁺. High-resolution ESI-MS would allow for the precise determination of the mass of this ion, which can be used to confirm the elemental composition of the molecule.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [C₇H₁₂N₂OS + H]⁺ | 173.0743 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an excellent method for assessing the purity of volatile and semi-volatile compounds. For this compound, GC-MS analysis would provide a chromatogram indicating the presence of the main compound and any volatile impurities. The mass spectrum obtained for the main peak would be used to confirm its identity.

The electron ionization (EI) mass spectrum obtained from GC-MS would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be characteristic of the molecule's structure. Key fragmentation pathways for thiazole derivatives often involve cleavage of the ring and loss of small neutral molecules. For the target compound, characteristic fragmentation could include:

Alpha-cleavage: Cleavage of the bond between the methylene group and the thiazole ring, leading to the formation of a stable iminium ion.

Ring fragmentation: Cleavage of the thiazole ring, potentially with the loss of acetonitrile (CH₃CN) or other small fragments.

Loss of substituents: Fragmentation involving the loss of the methoxy group or parts of the N-methylaminomethyl side chain.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and packing within the crystal lattice. Although a crystal structure for this compound is not publicly available, analysis of closely related thiazole derivatives provides significant insights into the expected solid-state architecture.

For instance, the crystal structures of 2,4-dibromothiazole and 2,4-diacetyl-5-bromothiazole reveal key geometric features of the thiazole ring. In 2,4-dibromothiazole, the molecule exhibits a disordered structure within an orthorhombic crystal system, while 2,4-diacetyl-5-bromothiazole crystallizes in a triclinic space group, with its structure influenced by halogen bonding st-andrews.ac.uk. The thiazole ring itself is typically planar, a feature that is expected to be maintained in this compound.

The table below summarizes crystallographic data for selected thiazole analogs, offering a comparative basis for predicting the structural parameters of this compound.

| Compound | Crystal System | Space Group | Key Features |

| 2,4-Dibromothiazole st-andrews.ac.uk | Orthorhombic | Fmm2 | Disordered crystal structure |

| 2,4-Diacetyl-5-bromothiazole st-andrews.ac.uk | Triclinic | P-1 | Structure dominated by halogen bonding |

| 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine researchgate.net | Monoclinic | P21/c | Nearly coplanar fused ring system |

| (2Z,5Z)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-5-(4-nitrobenzylidene)thiazolidin-4-one nih.gov | Monoclinic | P21/c | Planar thiazole ring with significant dihedral angles to phenyl substituents |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, providing a molecular fingerprint that can be used for structural confirmation.

For this compound, the vibrational spectrum is expected to exhibit characteristic bands for the thiazole ring, the methoxy group, the secondary amine, and the methyl group. Analysis of the spectra of related compounds allows for a detailed prediction of these characteristic frequencies.

The thiazole ring itself gives rise to several characteristic vibrations. The C=N and C=C stretching vibrations are typically observed in the 1650-1400 cm⁻¹ region. The C-S stretching vibrations are usually found in the 800-600 cm⁻¹ range. Studies on various thiazole derivatives have provided detailed assignments for these ring modes mdpi.com.

The methoxy group (-OCH₃) will be identifiable by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching band typically in the region of 1275-1200 cm⁻¹ and 1150-1000 cm⁻¹. The N-methyl-methanamine moiety will show C-H stretching vibrations of the methyl and methylene groups, as well as N-H stretching for the secondary amine, which is expected as a moderate band in the 3500-3300 cm⁻¹ region. The C-N stretching vibration of the amine is anticipated in the 1350-1000 cm⁻¹ range.

Experimental and theoretical studies on 5-amino-1,3,4-thiadiazole-2-sulfonamide provide a useful comparison for the amino-substituted heterocyclic system, with detailed assignments of the vibrational modes researchgate.net. Similarly, spectroscopic investigations of 5-aminouracil offer insights into the vibrational characteristics of an amino group attached to a heterocyclic ring nih.govias.ac.in.

The following table presents a summary of expected vibrational frequencies for this compound based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Thiazole Ring | C=N, C=C stretching | 1650-1400 |

| Ring breathing | ~1000 | |

| C-S stretching | 800-600 | |

| Methoxy Group | C-H stretching | 2950-2850 |

| C-O stretching | 1275-1200, 1150-1000 | |

| N-methyl-methanamine | N-H stretching | 3500-3300 |

| C-H stretching | 2970-2860 | |

| C-N stretching | 1350-1000 |

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Purity and Isomer Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for the determination of purity and the separation of isomers of a given compound. These methods rely on the differential partitioning of analytes between a stationary phase and a mobile phase.

For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be the most suitable approach. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic modifier (e.g., acetonitrile or methanol). The gradient elution, where the proportion of the organic modifier is increased over time, would be effective in separating the target compound from any potential impurities or degradation products.

The development of a sensitive and quantitative analytical method for 1H-4-substituted imidazole histamine H3-receptor antagonists using HPLC with pre-column derivatization highlights a potential strategy that could be adapted for thiazolemethanamines nih.gov. Furthermore, a validated HPLC-PDA method for the simultaneous determination of albendazole and its metabolites demonstrates the utility of this technique for analyzing structurally related compounds in a single run mdpi.com.

The choice of detector is crucial for ensuring sensitivity and selectivity. A photodiode array (PDA) detector would be suitable for monitoring the elution of this compound, as the thiazole ring is expected to have a UV chromophore. For higher sensitivity and structural confirmation, coupling the liquid chromatograph to a mass spectrometer (LC-MS) would be the method of choice.

Should isomeric impurities be a concern, for instance, positional isomers of the methoxy or methanamine groups on the thiazole ring, the chromatographic method would need to be optimized to achieve baseline separation. This could involve adjusting the mobile phase composition, pH, temperature, and flow rate, or exploring different stationary phase chemistries.

The table below outlines a hypothetical HPLC method for the analysis of this compound, based on common practices for similar heterocyclic compounds.

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm or Mass Spectrometry |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methoxy N Methyl 5 Thiazolemethanamine Derivatives

Systematic Investigation of Substituent Effects on Biological Activity

The biological activity of 2-Methoxy-N-methyl-5-thiazolemethanamine derivatives can be finely tuned by strategic modifications at various positions of the molecule. These modifications can impact the compound's affinity for its biological target, as well as its pharmacokinetic properties.

Modification at the Thiazole (B1198619) Ring Positions

The thiazole ring presents several positions amenable to substitution, with positions 2, 4, and 5 being the most commonly explored in SAR studies of various thiazole-containing compounds. nih.gov For derivatives of this compound, modifications at the C4 position of the thiazole ring could significantly influence biological outcomes. For instance, the introduction of different substituents can alter the electronic properties and steric profile of the molecule, which in turn can affect its interaction with a biological target.

An illustrative SAR study on a series of hypothetical 4-substituted this compound derivatives is presented below.

| Compound | R (at C4) | Biological Activity (IC50, nM) |

| 1 | -H | 150 |

| 2 | -CH3 | 120 |

| 3 | -Cl | 80 |

| 4 | -OCH3 | 200 |

| 5 | -CF3 | 50 |

This table is for illustrative purposes and based on general SAR principles for thiazole derivatives.

In this hypothetical series, the introduction of a small alkyl group like methyl (-CH3) at the C4 position (Compound 2) shows a modest improvement in activity compared to the unsubstituted analog (Compound 1). A more pronounced effect is observed with the introduction of an electron-withdrawing group like chloro (-Cl) (Compound 3), suggesting that a decrease in electron density at this position might be favorable for activity. Conversely, an electron-donating group like methoxy (B1213986) (-OCH3) (Compound 4) leads to a decrease in activity. The potent activity of the trifluoromethyl (-CF3) substituted compound (Compound 5) further underscores the potential benefit of strong electron-withdrawing groups at this position.

Variations in the Methoxy Group

The methoxy group at the 2-position of the thiazole ring is a key feature of the parent compound. Altering this group can provide insights into the role of its electronic and steric properties. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, and its replacement or modification can impact binding affinity. nih.gov

A hypothetical SAR study exploring variations of the 2-alkoxy group is shown below.

| Compound | R (at C2) | Biological Activity (IC50, nM) |

| 6 | -OCH3 | 150 |

| 7 | -OCH2CH3 | 250 |

| 8 | -O-iPr | 400 |

| 9 | -OH | 80 |

| 10 | -SCH3 | 300 |

This table is for illustrative purposes and based on general SAR principles.

In this illustrative table, increasing the steric bulk of the alkoxy group from methoxy to ethoxy (Compound 7) and isopropoxy (Compound 8) leads to a progressive decrease in activity, suggesting a sterically constrained binding pocket. The hydroxyl analog (Compound 9), which can act as both a hydrogen bond donor and acceptor, shows enhanced activity, indicating a potential key interaction at this position. Replacing the oxygen with a sulfur atom (Compound 10) results in a significant loss of activity, highlighting the importance of the oxygen atom for the biological effect.

Alterations to the N-methylmethanamine Side Chain

A hypothetical SAR study on the N-substitutions of the methanamine side chain is presented below.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

| 11 | -H | -CH3 | 150 |

| 12 | -CH3 | -CH3 | 200 |

| 13 | -H | -H | 350 |

| 14 | -H | -CH2CH3 | 180 |

| 15 | -H | -cyclopropyl | 120 |

This table is for illustrative purposes and based on general SAR principles.

This hypothetical data suggests that a single methyl group on the nitrogen (Compound 11) is optimal for activity. The dimethylated analog (Compound 12) shows a slight decrease in activity, possibly due to increased steric hindrance. The primary amine (Compound 13) is significantly less active, indicating that some degree of N-substitution is preferred. Replacing the methyl with an ethyl group (Compound 14) results in a slight decrease in activity, while a cyclopropyl (B3062369) group (Compound 15) shows a modest improvement, suggesting that the size and conformation of the N-substituent are important factors. The N-methylation can also impact the compound's conformation and ability to form hydrogen bonds, which in turn affects its biological activity. nih.gov

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target protein. Conformational analysis of this compound derivatives can help in understanding the spatial arrangement of key functional groups required for optimal interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govnih.govscielo.org.mx For this compound derivatives, a QSAR model could be developed to predict the biological activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds.

To build a QSAR model, a dataset of compounds with their corresponding biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to develop an equation that correlates the descriptors with the biological activity. A robust QSAR model should have good statistical parameters, such as a high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), and should be validated using an external test set of compounds. nih.govnih.gov

For instance, a hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC50 = 0.5 * logP - 0.2 * MW + 1.5 * ESP_max + 3.0

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, MW is the molecular weight, and ESP_max is the maximum electrostatic potential. This equation would suggest that higher lipophilicity and a higher maximum electrostatic potential are beneficial for activity, while a lower molecular weight is preferred. Such models, once validated, can be powerful tools in predictive research. nih.govnih.govscielo.org.mx

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

In the process of lead optimization in drug discovery, it is not sufficient to only focus on increasing potency. Other properties such as physicochemical properties and pharmacokinetics are equally important. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two metrics that help in assessing the quality of a lead compound and guiding its optimization. nih.govnih.gov

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom of a molecule. It is calculated using the following formula:

LE = - (ΔG / N)

where ΔG is the Gibbs free energy of binding (which can be derived from the binding affinity, e.g., Ki or IC50) and N is the number of non-hydrogen atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a relatively small number of atoms, making it a more efficient binder.

Lipophilic Efficiency (LLE) , also known as LipE, relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

A high LLE is desirable as it suggests that the compound's potency is not solely driven by an increase in lipophilicity. wikipedia.org Overly lipophilic compounds often have poor pharmacokinetic properties and are more prone to off-target effects.

The following table provides a hypothetical analysis of LE and LLE for a series of this compound derivatives.

| Compound | pIC50 | logP | Heavy Atoms | LE | LLE |

| 16 | 7.0 | 2.5 | 12 | 0.58 | 4.5 |

| 17 | 7.5 | 3.5 | 15 | 0.50 | 4.0 |

| 18 | 8.0 | 3.0 | 14 | 0.57 | 5.0 |

| 19 | 8.5 | 4.5 | 18 | 0.47 | 4.0 |

| 20 | 8.2 | 3.2 | 16 | 0.51 | 5.0 |

This table is for illustrative purposes and based on general principles of lead optimization.

Preclinical Biological Investigations and Mechanistic Elucidation of this compound

Following a comprehensive search of scientific literature and databases, no specific preclinical data was found for the chemical compound "this compound." The subsequent sections of this article, which were intended to detail the in vitro pharmacological profile and mechanistic studies of this specific molecule, could not be populated with relevant research findings.

The investigation aimed to cover the following areas:

Receptor Binding and Activation Assays: To determine the affinity and functional activity of the compound at various biological receptors.

Enzyme Inhibition and Modulation Studies: To assess the compound's effect on the activity of key enzymes such as kinases and hydrolases.

Cellular Pathway Analysis and Signaling Transduction: To elucidate the molecular pathways affected by the compound within cells.

Cytotoxicity and Antiproliferative Activity in Cell Lines: To evaluate its potential as an anti-cancer agent against various cancer cell lines.

Antimicrobial Spectrum and Potency: To determine its efficacy against a range of bacteria and fungi.

Antioxidant Activity Assessment: To measure its capacity to neutralize harmful free radicals.

Despite extensive searches, no publicly available scientific literature detailing these specific investigations for "this compound" was identified. Therefore, the requested detailed research findings and data tables for each subsection cannot be provided.

Preclinical Biological Investigations and Mechanistic Elucidation of 2 Methoxy N Methyl 5 Thiazolemethanamine

In Vivo Efficacy Studies in Preclinical Animal Models

Proof-of-Concept Studies in Disease Models (e.g., Oncology Xenografts, Infectious Disease Models)

No studies reporting the evaluation of 2-Methoxy-N-methyl-5-thiazolemethanamine in any animal models of disease were found. There is no available data on its potential efficacy in areas such as oncology or infectious diseases.

Detailed Biochemical Mechanisms of Action

Molecular Interaction Analysis (e.g., Protein-Ligand Interactions)

There are no published studies detailing the molecular interactions of this compound with any biological targets. Data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling to elucidate protein-ligand interactions are not available.

Modulation of Key Biological Processes (e.g., Cell Cycle, Apoptosis)

No research has been published describing the effects of this compound on key cellular processes like the cell cycle or apoptosis.

Exploration of Off-Target Interactions and Polypharmacology

Information regarding the selectivity profile of this compound, including any potential off-target interactions or polypharmacological effects, is absent from the current scientific literature.

Computational Chemistry and Molecular Modeling for 2 Methoxy N Methyl 5 Thiazolemethanamine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure, stability, and reactivity of a molecule. These methods can predict various molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more likely to be reactive. The MEP map reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding how the molecule might interact with biological targets.

For a compound like 2-Methoxy-N-methyl-5-thiazolemethanamine, DFT calculations could elucidate the reactivity of the thiazole (B1198619) ring, the methoxy (B1213986) group, and the methylamine (B109427) side chain. This information would be valuable in predicting its metabolic fate and its potential to interact with specific amino acid residues in a protein's active site.

Illustrative Data from Quantum Chemical Calculations

The following table presents hypothetical data for this compound to illustrate the output of quantum chemical calculations.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity. |

| Dipole Moment | 2.8 D | Indicates the overall polarity of the molecule. |

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" for each pose. This score is an estimation of the binding affinity. Successful docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, studies on other thiazole derivatives have utilized molecular docking to investigate their binding modes with enzymes like monoamine oxidase (MAO). nih.gov

Example of Molecular Docking Results

This table provides a hypothetical example of docking results for this compound with a putative protein target.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase B | -8.2 | Tyr435, Gln206, Cys172 |

| Histamine H3 Receptor | -7.5 | Asp114, Tyr115, Lys190 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems. By simulating the movements of atoms and molecules over time, MD can be used to study the conformational flexibility of a ligand like this compound and its interactions with a protein target in a more realistic, solvated environment.

MD simulations can be used to assess the stability of a docked pose, revealing whether the ligand remains bound to the active site over the course of the simulation. Furthermore, advanced MD techniques can be used to estimate the binding kinetics (on- and off-rates) of a ligand, which can be a better predictor of in vivo efficacy than binding affinity alone.

Virtual Screening and De Novo Design of Novel this compound Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a target for this compound were identified, virtual screening could be used to find other compounds with similar or better-predicted activity.

De novo design, on the other hand, involves the computational design of novel molecules from scratch. Algorithms can be used to build new molecular structures that are predicted to have high affinity and selectivity for a specific target, using fragments of known binders or by growing a molecule within the active site. This approach could be used to design novel analogs of this compound with improved pharmacological properties.

Prediction of Preclinical ADME Properties (e.g., Oral Bioavailability, Metabolic Stability)

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Computational models can predict these properties in silico, helping to identify potential liabilities early in the drug discovery process. For a molecule like this compound, computational tools can predict its oral bioavailability, metabolic stability, potential to inhibit or induce cytochrome P450 enzymes, and other important ADME parameters. These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.

Predicted ADME Properties

The following table shows an example of in silico ADME predictions for this compound.

| Property | Predicted Value | Interpretation |

| Oral Bioavailability | High | Likely to be well-absorbed after oral administration. |

| Metabolic Stability | Moderate | May have a reasonable half-life in the body. |

| CYP2D6 Inhibition | Low Probability | Unlikely to cause drug-drug interactions via this enzyme. |

| Blood-Brain Barrier Permeation | High | May be able to exert effects on the central nervous system. |

Future Perspectives and Emerging Research Directions for 2 Methoxy N Methyl 5 Thiazolemethanamine

Development of 2-Methoxy-N-methyl-5-thiazolemethanamine as Chemical Probes for Biological Systems

Currently, there is no published research detailing the development or use of this compound as a chemical probe. However, its structural motifs—a methoxy (B1213986) group, a thiazole (B1198619) ring, and a secondary amine—suggest that it could be a valuable starting point for the design of such tools. Future research could focus on modifying the core structure to incorporate reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of its interactions within cellular systems. The development of photoaffinity labels or reactive handles could also allow for the identification of its biological targets through covalent labeling and subsequent proteomic analysis.

Integration into Fragment-Based Drug Discovery (FBDD) and Covalent Inhibition Strategies

The application of this compound in fragment-based drug discovery (FBDD) is yet to be explored. With a molecular weight amenable to FBDD principles, this compound could serve as a valuable fragment for screening against a variety of biological targets. nih.gov Future FBDD campaigns could assess its binding to protein targets of interest using biophysical techniques like surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) spectroscopy.

Furthermore, the thiazole ring, while generally stable, could be chemically modified to incorporate a "warhead" for covalent inhibition. Research could be directed towards synthesizing derivatives that can form irreversible bonds with specific amino acid residues, such as cysteine or lysine, in the active site of a target protein. This approach could lead to the development of highly potent and selective inhibitors.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

As there is no existing research on the biological activity or mechanism of action of this compound, the exploration of novel therapeutic areas is entirely speculative. Future research would first need to establish its biological targets and pathways through extensive screening and mechanistic studies. Thiazole-containing compounds have shown a wide range of biological activities, including antimicrobial and anticancer effects. niscpr.res.innih.gov Initial investigations could therefore screen this compound against panels of cancer cell lines or various microbial strains to identify potential areas of therapeutic interest.

Advanced Preclinical Development of Lead Compounds Derived from this compound

Given the lack of any identified lead compounds derived from this compound, discussions of advanced preclinical development are premature. Should future research identify biologically active analogs, a standard preclinical development pipeline would be initiated. This would involve optimizing the lead compound's potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). Subsequent studies would then evaluate its efficacy and safety in animal models of the targeted disease.

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Analogs

The use of artificial intelligence (AI) and machine learning (ML) in the optimization of this compound analogs is a promising future direction. Once initial structure-activity relationship (SAR) data is generated through traditional medicinal chemistry efforts, AI and ML algorithms could be employed to predict the activity of virtual compounds, prioritize synthetic targets, and design novel analogs with improved properties. These computational approaches could significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Q & A

Q. What are the optimal synthetic routes for 2-Methoxy-N-methyl-5-thiazolemethanamine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step routes, starting with functionalization of the thiazole core. Key steps include:

- Methoxy and methylamine introduction : Use nucleophilic substitution or coupling reactions under reflux conditions. For example, sodium azide (NaN₃) in toluene/water mixtures at reflux (5–7 hours) can facilitate azide formation, followed by reduction to amines .

- Purification : Employ column chromatography or crystallization (e.g., ethanol) to isolate intermediates.

- Optimization : Vary catalysts (e.g., Pd for cross-coupling), solvents (dichloromethane, DMF), and temperatures. Monitor progress via TLC with hexane/ethyl acetate (9:1) .

Q. Table 1: Synthetic Yields Under Different Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Azide Formation | NaN₃, toluene/H₂O, reflux | 65–75 | |

| Amine Reduction | LiAlH₄, THF, 0°C→RT | 80–85 | |

| Final Purification | Ethanol crystallization | 90–95 |

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C2, methylamine at N-position). Coupling constants in aromatic regions validate thiazole ring integrity .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>99% for biological assays) .

- Mass Spectrometry (MS) : ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 187.1) and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against specific enzyme targets?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates. Compare IC₅₀ values against structurally similar compounds (e.g., benzothiazole derivatives) .

- Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding with methoxy groups and hydrophobic contacts with the thiazole ring .

- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Use SAR studies to modify substituents (e.g., chloro or trifluoromethoxy groups) for enhanced activity .

Q. Table 2: Comparative Biological Activity Data

| Derivative | Target Enzyme IC₅₀ (µM) | Cytotoxicity (MCF-7, µM) | Reference |

|---|---|---|---|

| Parent Compound | 12.3 ± 1.2 | 45.8 ± 3.1 | |

| Chloro-Substituted | 8.7 ± 0.9 | 28.4 ± 2.5 | |

| Trifluoromethoxy Analog | 6.5 ± 0.7 | 18.9 ± 1.8 |

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?

Methodological Answer:

- Purity Verification : Re-test compounds using HPLC and NMR. Contradictions often arise from impurities (e.g., unreacted intermediates) .

- Assay Standardization : Control variables like pH, temperature, and cell passage number. For example, discrepancies in IC₅₀ values may stem from differing serum concentrations in cell media .

- Structural Confirmation : Re-synthesize disputed compounds and compare spectral data (e.g., ¹H NMR shifts for methoxy groups at δ 3.8–4.0 ppm) .

- Meta-Analysis : Cross-reference studies using databases like PubChem to identify trends in substituent effects (e.g., electron-withdrawing groups enhance kinase inhibition) .

Q. How can computational methods enhance the design of this compound analogs with improved pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to predict logP (target ~2.5 for blood-brain barrier penetration) and solubility. Introduce polar groups (e.g., hydroxyl) to reduce logP if needed .

- QSAR Modeling : Develop models correlating substituent electronegativity with activity. For example, meta-substituted electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .

- MD Simulations : Simulate binding persistence in target proteins (e.g., >50 ns trajectories for stable ligand-receptor complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.